molecular formula C5H8BrNO3 B11539962 methyl N-(3-bromopropanoyl)carbamate

methyl N-(3-bromopropanoyl)carbamate

Cat. No.: B11539962
M. Wt: 210.03 g/mol
InChI Key: VFUWEKDSOXFXOK-UHFFFAOYSA-N
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Description

Methyl N-(3-bromopropanoyl)carbamate is a carbamate derivative featuring a methyl carbamate group (CH₃O–CO–NH–) linked to a 3-bromopropanoyl moiety (Br–CH₂–CH₂–CO–). Carbamates are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their stability and functional versatility .

Properties

Molecular Formula

C5H8BrNO3

Molecular Weight

210.03 g/mol

IUPAC Name

methyl N-(3-bromopropanoyl)carbamate

InChI

InChI=1S/C5H8BrNO3/c1-10-5(9)7-4(8)2-3-6/h2-3H2,1H3,(H,7,8,9)

InChI Key

VFUWEKDSOXFXOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(=O)CCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of methyl N-(3-bromopropanoyl)carbamate typically begins with methyl carbamate and 3-bromopropanoyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

    Procedure: Methyl carbamate is dissolved in an appropriate solvent like dichloromethane. 3-bromopropanoyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Methyl N-(3-bromopropanoyl)carbamate can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: Reduction of the bromopropanoyl group can lead to the formation of the corresponding propanol derivative.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Hydrolysis Conditions: Acidic hydrolysis typically involves dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted carbamates.

    Hydrolysis: The major products are 3-bromopropanoic acid and methylamine.

    Reduction: The major product is 3-hydroxypropyl carbamate.

Scientific Research Applications

Chemistry

Methyl N-(3-bromopropanoyl)carbamate is used as an intermediate in organic synthesis. Its reactivity makes it a valuable building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to modify proteins or peptides through carbamylation, which can alter their function or stability.

Medicine

While not a drug itself, this compound can be used in the synthesis of pharmaceutical intermediates. Its derivatives may possess biological activity that can be explored for therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl N-(3-bromopropanoyl)carbamate exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The carbamate group can interact with various biological molecules, potentially modifying their activity or stability.

Comparison with Similar Compounds

Ethyl Carbamate and Vinyl Carbamate

Ethyl carbamate (CH₃CH₂–O–CO–NH₂) is a simple carbamate with known carcinogenic and mutagenic properties. In Fischer rats, ethyl carbamate induces hepatic carcinomas and neurofibrosarcomas but is less potent than vinyl carbamate (CH₂=CH–O–CO–NH₂), which exhibits higher carcinogenicity due to metabolic activation via cytochrome P450 enzymes .

  • The bromine atom may act as a leaving group, enabling nucleophilic substitution reactions, unlike the inert ethyl or reactive vinyl groups in simpler carbamates.

Ethyl N-Hydroxycarbamate

Ethyl N-hydroxycarbamate (CH₃CH₂–O–CO–NH–OH) contains an N-hydroxy group, conferring weak direct mutagenicity in Salmonella typhimurium assays. However, its mutagenicity is reduced in the presence of liver microsomes .

  • Its bromopropanoyl chain may instead promote alkylation reactions, a common mechanism in carcinogenesis.

Tert-Butyl Carbamates (PharmaBlock Compounds)

Examples include tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0) and tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate (CAS: 167465-99-8) .

  • Key Differences: The tert-butyl group in these compounds enhances steric hindrance, improving stability but reducing reactivity. Methyl N-(3-bromopropanoyl)carbamate’s methyl group offers lower steric hindrance, favoring reactivity in synthetic applications.

N-(3-Methylphenyl)-2-Bromopropanamide

N-(3-methylphenyl)-2-bromopropanamide (C₁₀H₁₂BrNO, MW: 242.112) features a brominated propanamide chain attached to an aryl group. Its structure is analyzed via NIST-standardized methods, including retention indices (RI) and mass spectrometry .

  • Comparison: Amide vs. Carbamate Stability: Amides are generally more hydrolytically stable than carbamates. This compound may undergo faster degradation under basic conditions. Bromine Position: The 3-bromo configuration in the target compound vs. 2-bromo in the propanamide alters electronic effects and reactivity.

Table 1: Structural and Property Comparison

Compound Functional Groups Molecular Weight Reactivity Highlights
This compound Methyl carbamate, 3-bromopropanoyl ~212 (estimated) Electrophilic bromine, carbamate stability
Ethyl carbamate Ethyl carbamate 104.11 Carcinogenic, low reactivity
Vinyl carbamate Vinyl carbamate 100.08 Highly carcinogenic, metabolic activation
N-(3-methylphenyl)-2-bromopropanamide Aryl, bromopropanamide 242.11 Amide stability, aryl conjugation

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